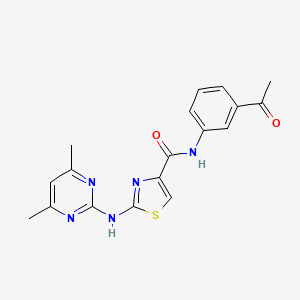

![molecular formula C11H10FN3OS B2533205 7-氟代-4-(1,2,5-噻二唑-3-基)-2,3,4,5-四氢苯并[f][1,4]氧杂环戊二烯 CAS No. 2034460-82-5](/img/structure/B2533205.png)

7-氟代-4-(1,2,5-噻二唑-3-基)-2,3,4,5-四氢苯并[f][1,4]氧杂环戊二烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

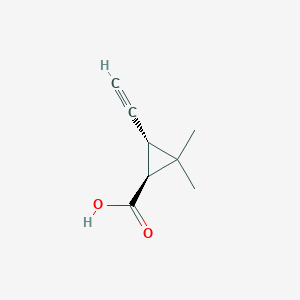

The compound 7-Fluoro-4-(1,2,5-thiadiazol-3-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a structurally complex molecule that incorporates several pharmacophores relevant to medicinal chemistry. The presence of a fluorine atom and a thiadiazole ring within its structure suggests potential biological activity, making it an interesting target for synthesis and study within the pharmaceutical sciences.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, an organocatalytic asymmetric Mannich reaction has been used to construct chiral tetrasubstituted C–F stereocenters on dibenzo[b,f][1,4]oxazepine scaffolds, which are structurally similar to the compound . Additionally, the stereoselective synthesis of a related compound, 7-fluoro-2-exo-(2-methylpropen-1-yl)-2,3,4,5-tetrahydro-1,4-epoxybenzo[b]azepine, was achieved through intramolecular 1,3-dipolar cycloaddition of a nitrone derived from an aniline precursor . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 7-Fluoro-4-(1,2,5-thiadiazol-3-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine.

Molecular Structure Analysis

X-ray powder diffraction (XRPD) data from a related compound provides insights into the crystalline structure that such molecules can adopt. For example, a compound within the same family was found to crystallize in a monoclinic system with specific unit-cell parameters . This information is valuable for understanding the molecular packing and potential intermolecular interactions in the solid state of similar compounds.

Chemical Reactions Analysis

The reactivity of the fluorine atom within the compound's structure can be inferred from studies on similar molecules. The use of 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole as a fluorescent labeling reagent for amino acids suggests that the fluorine atom in such compounds can participate in reactions under certain conditions, such as at elevated temperatures and specific pH levels .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through various analytical techniques. For instance, the absorption and fluorescence emission of non-symmetrical 4,7-dibromobenzo[c][1,2,5]thiadiazole derivatives were studied, revealing solvatochromism and electronic delocalization in the excited state . Electrochemical properties such as oxidation and reduction potentials, as well as HOMO and LUMO energies, were determined, providing a comprehensive understanding of the electronic properties of these molecules . Additionally, good thermal stability was observed for these compounds up to 200°C . These findings can be extrapolated to predict the behavior of 7-Fluoro-4-(1,2,5-thiadiazol-3-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine under various conditions.

科学研究应用

有机催化不对称曼尼希反应

二苯并[b,f][1,4]氧杂环戊二烯骨架与7-氟代-4-(1,2,5-噻二唑-3-基)-2,3,4,5-四氢苯并[f][1,4]氧杂环戊二烯的结构相似,在药物化学中具有重要的应用。一种创新方法涉及3-氟代氧吲哚与二苯并[b,f][1,4]氧杂环戊二烯的有机催化不对称曼尼希反应,生成具有手性C‒F立体中心的环状胺。该反应表现出优异的产率和选择性,突出了将氟引入生物活性分子以增强药物特性的潜力(李、林和杜,2019)。

激酶抑制剂开发

苯并氧杂环戊二烯核心是各种激酶抑制剂中的关键成分。专注于含苯并氧杂环戊二烯化合物的可扩展合成和工艺开发的研究(例如mTOR抑制剂)展示了四氢苯并[f][1,4]氧杂环戊二烯核心的实用性。这项工作支持了此类结构在合成潜在治疗剂中的重要性(纳加纳坦等人,2015)。

新型噻吩并[4,3,2-ef][1,4]苯并氧杂环戊二烯合成

在一项展示相关杂环用途的研究中,合成了一种新型噻吩并[4,3,2-ef][1,4]苯并氧杂环戊二烯化合物。这项工作说明了从与7-氟代-4-(1,2,5-噻二唑-3-基)-2,3,4,5-四氢苯并[f][1,4]氧杂环戊二烯具有相似核心结构的化合物出发,创造具有不同治疗应用的多种结构的潜力(托默、舒茨克和弗里德里希,1997)。

氨基酸的荧光标记

在生物分析化学中,与本化合物类似的7-氟代-4-硝基苯并-2-氧杂-1,3-二唑衍生物已被用作氨基酸的荧光标记试剂。此应用展示了该化合物在增强各种生化检测中的检测灵敏度方面的实用性(渡边和今井,1981)。

抗癌药物开发

7-氟代-4-(1,2,5-噻二唑-3-基)-2,3,4,5-四氢苯并[f][1,4]氧杂环戊二烯的结构让人联想到氟代噻二唑,该结构在抗癌药物开发中显示出前景。对氟代3,6-二芳基-[1,2,4]三唑并[3,4-b][1,3,4]噻二唑的研究强调了此类化合物在针对各种癌细胞系开发新治疗剂方面的潜力(乔拉西亚等人,2017)。

属性

IUPAC Name |

7-fluoro-4-(1,2,5-thiadiazol-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3OS/c12-9-1-2-10-8(5-9)7-15(3-4-16-10)11-6-13-17-14-11/h1-2,5-6H,3-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVMTGUCTOZXGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CN1C3=NSN=C3)C=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2533125.png)

![4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzamide](/img/structure/B2533127.png)

![2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2533128.png)

![N~4~-(2,5-dimethoxyphenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2533129.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2533134.png)

![Spiro[2.2]pentan-1-ylmethanamine](/img/structure/B2533135.png)